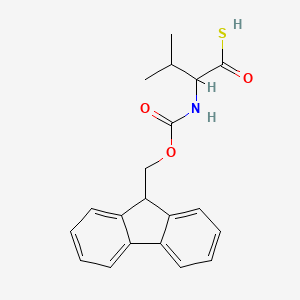

Fmoc-(S)-2-amino-3-methylbutanethioic S-acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide Fmoc-(S)-2-amino-3-méthylbutanethioïque est un composé principalement utilisé dans la synthèse peptidique. Le groupe Fmoc (9-fluorénylméthoxycarbonyle) est un groupe protecteur couramment utilisé dans la synthèse peptidique en phase solide pour protéger le groupe amino des acides aminés pendant le processus de synthèse. Ce composé est particulièrement précieux dans la synthèse des peptides et des protéines en raison de sa stabilité et de sa facilité d’élimination dans des conditions douces.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide Fmoc-(S)-2-amino-3-méthylbutanethioïque implique généralement la protection du groupe amino avec le groupe Fmoc. Le processus commence avec l’acide aminé, qui est ensuite réagi avec le chlorure de Fmoc en présence d’une base telle que le carbonate de sodium ou la triéthylamine. La réaction est réalisée dans un solvant organique comme le diméthylformamide (DMF) ou le dichlorométhane (DCM) à température ambiante. Le groupe Fmoc est introduit par un mécanisme d’élimination β-E1cB, qui est efficace avec des bases ayant un pKa élevé et une faible gêne stérique .

Méthodes de production industrielle

La production industrielle de l’acide Fmoc-(S)-2-amino-3-méthylbutanethioïque suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de synthétiseurs peptidiques automatisés qui peuvent traiter plusieurs échantillons simultanément. L’utilisation de la synthèse peptidique en phase solide (SPPS) permet la production efficace de peptides avec une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

L’acide Fmoc-(S)-2-amino-3-méthylbutanethioïque subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol peut être oxydé pour former des disulfures.

Réduction : Les liaisons disulfures peuvent être réduites en groupes thiol.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou iode dans des solvants aqueux ou organiques.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) en solutions aqueuses.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base comme la triéthylamine.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des disulfures provenant de l’oxydation, des thiols provenant de la réduction et des acides aminés substitués provenant de réactions de substitution nucléophile .

Applications De Recherche Scientifique

L’acide Fmoc-(S)-2-amino-3-méthylbutanethioïque a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé dans la synthèse des peptides et des protéines, facilitant l’étude de la structure et de la fonction des protéines.

Biologie : Employé dans le développement de médicaments et d’agents thérapeutiques à base de peptides.

Médecine : Utilisé dans la conception de vaccins peptidiques et d’outils de diagnostic.

Industrie : Appliqué dans la production de peptides bioactifs pour diverses applications industrielles.

Mécanisme D'action

Le mécanisme d’action de l’acide Fmoc-(S)-2-amino-3-méthylbutanethioïque implique la protection du groupe amino pendant la synthèse peptidique. Le groupe Fmoc est introduit pour empêcher les réactions indésirables au niveau du site amino. Pendant le processus de synthèse, le groupe Fmoc est éliminé dans des conditions basiques douces, permettant au groupe amino de participer à la formation de liaisons peptidiques. Les cibles moléculaires et les voies impliquées comprennent l’activation du groupe carboxyle de l’acide aminé et la formation subséquente de liaisons peptidiques .

Comparaison Avec Des Composés Similaires

Composés similaires

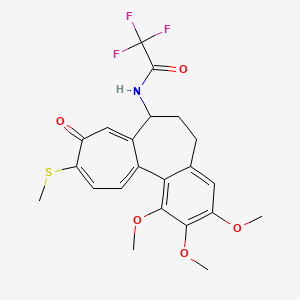

Acide Fmoc-(S)-2-amino-4,4,4-trifluorobutanoïque : Structure similaire, mais contient un groupe trifluorométhyle.

Acide Fmoc-(S)-2-amino-3-méthylglutamique : Contient un groupe carboxyle supplémentaire.

Acide Fmoc-(S)-2-amino-3-méthylbutanoïque : Manque le groupe thiol.

Unicité

L’acide Fmoc-(S)-2-amino-3-méthylbutanethioïque est unique en raison de la présence du groupe thiol, qui permet des modifications chimiques et des réactions spécifiques qui ne sont pas possibles avec d’autres composés similaires. Cela le rend particulièrement précieux dans la synthèse de peptides ayant des propriétés et des fonctions uniques .

Propriétés

Formule moléculaire |

C20H21NO3S |

|---|---|

Poids moléculaire |

355.5 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanethioic S-acid |

InChI |

InChI=1S/C20H21NO3S/c1-12(2)18(19(22)25)21-20(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,23)(H,22,25) |

Clé InChI |

PBLJDXXXTXTWOT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)

![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)

![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)

![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)

![2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-](/img/structure/B12300081.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12300090.png)